![molecular formula C6H13N3 B14748064 1,2,7-Triazaspiro[4.4]nonane CAS No. 176-05-6](/img/structure/B14748064.png)
1,2,7-Triazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,7-Triazaspiro[44]nonane is a heterocyclic compound featuring a spirocyclic structure with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7-Triazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the reaction of a suitable amine with a dihaloalkane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,7-Triazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
1,2,7-Triazaspiro[4.4]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,7-Triazaspiro[4.4]nonane involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Similar spirocyclic structure but with additional functional groups, leading to different chemical properties and applications.
2,7-Diazaspiro[4.4]nonane:
Uniqueness
1,2,7-Triazaspiro[4.4]nonane is unique due to its specific arrangement of nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
176-05-6 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1,2,7-triazaspiro[4.4]nonane |
InChI |
InChI=1S/C6H13N3/c1-3-7-5-6(1)2-4-8-9-6/h7-9H,1-5H2 |
InChI Key |
QQEMJQVIVOJTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCNN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


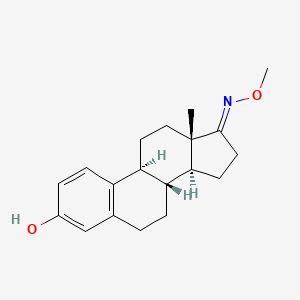
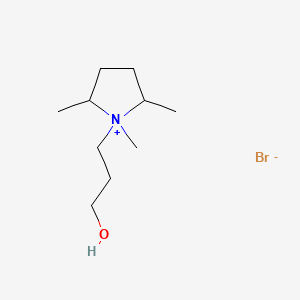


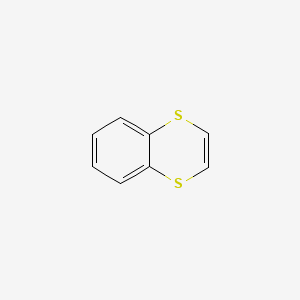
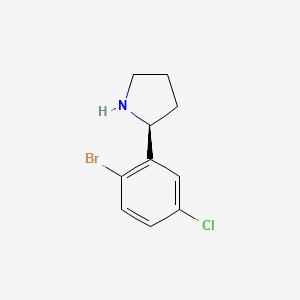

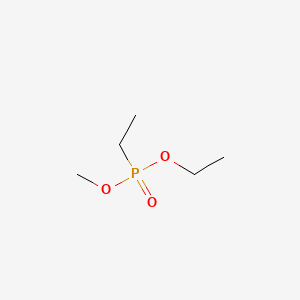


![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
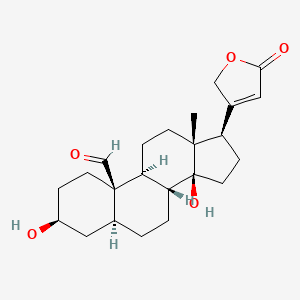
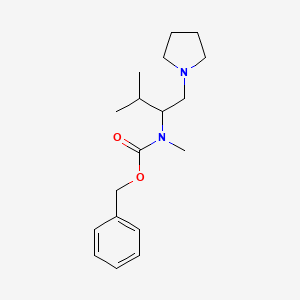
![2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B14748052.png)
